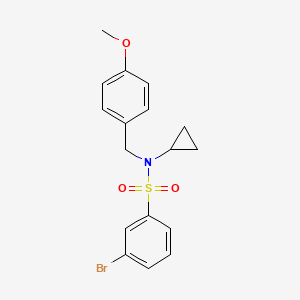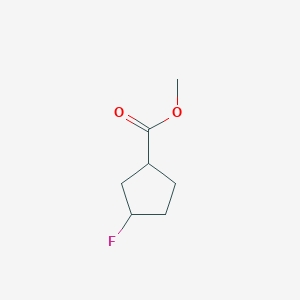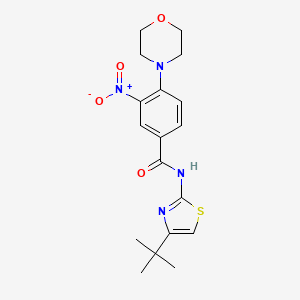
N-(4-oxo-4-(quinolin-8-ylamino)butyl)-4-(1H-pyrrol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-oxo-4-(quinolin-8-ylamino)butyl)-4-(1H-pyrrol-1-yl)benzamide, also known as QL-XII-47, is a chemical compound that has been extensively studied for its potential therapeutic applications. QL-XII-47 belongs to the class of quinoline-based compounds and has shown promising results in various preclinical studies.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Research has been conducted on the recyclization of pyrrolo[2,1-a][1,4]oxazinetriones under the action of o-phenylenediamine, leading to the synthesis of compounds with similar structural features to N-(4-oxo-4-(quinolin-8-ylamino)butyl)-4-(1H-pyrrol-1-yl)benzamide. These compounds exhibit unique spectral characteristics and confirm the potential for complex molecular designs in organic synthesis (Tretyakov & Maslivets, 2020).
Material Science Applications
Investigations into the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands have revealed applications in catalysis, particularly in the ring-opening polymerization of ε-caprolactone. This underscores the versatility of pyrrole-based compounds in designing catalysts for polymer science (Qiao, Ma, & Wang, 2011).
Biomedical Research
The compound's structure has prompted research into its utility in biomedical applications. For instance, studies on the antibacterial activity of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, which share a structural resemblance, have demonstrated significant in vitro efficacy against various bacterial strains, indicating the potential for developing new antibacterial agents (Largani et al., 2017).
Another study involved the development of a highly fluorescent chemosensor for Zn(2+) based on a similar quinoline group, showcasing the compound's potential in creating sensitive and selective sensors for metal ions, which are crucial in biological systems and environmental monitoring (Li et al., 2014).
Antiviral and Anticancer Research
The quinoxalin-2(1H)-one derivatives, closely related to the core structure of the discussed compound, have shown promising activity against hepatitis C virus (HCV), suggesting a potential pathway for developing novel antiviral therapies (Liu et al., 2011).
Furthermore, the synthesis and evaluation of heterocyclic carboxamides, which include pyrrol and quinoline motifs akin to the compound , have been explored for their antipsychotic potential, highlighting the compound's relevance in neuropsychiatric drug development (Norman et al., 1996).
Propriétés
IUPAC Name |
N-[4-oxo-4-(quinolin-8-ylamino)butyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c29-22(27-21-8-3-6-18-7-4-14-25-23(18)21)9-5-15-26-24(30)19-10-12-20(13-11-19)28-16-1-2-17-28/h1-4,6-8,10-14,16-17H,5,9,15H2,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZSSDWYQSVWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCCC(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid](/img/structure/B2809959.png)

![2-[(4-Methylphenyl)sulfonyl]acetohydrazide](/img/structure/B2809965.png)


![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2809970.png)

![(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2809974.png)


![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2809977.png)
![2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride](/img/structure/B2809979.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2809980.png)
